5-Hydroxy-DL-tryptophan ethyl ester

Description

BenchChem offers high-quality 5-Hydroxy-DL-tryptophan ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-DL-tryptophan ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

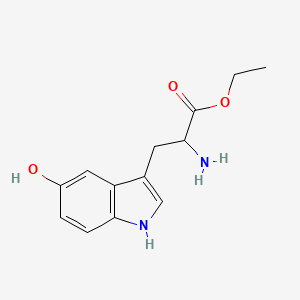

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3 |

InChI Key |

HIHZWVKQSWRKCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Synthesis and Optimization of 5-Hydroxy-DL-Tryptophan Ethyl Ester

[1]

Executive Summary & Strategic Rationale

This technical guide details the chemical synthesis of 5-Hydroxy-DL-tryptophan ethyl ester hydrochloride (5-HTP-EE[1]·HCl) . While 5-Hydroxy-L-tryptophan (5-HTP) is the naturally occurring biosynthethic precursor to serotonin, the ethyl ester derivative is frequently utilized in drug development and neuropharmacology research to enhance lipophilicity.[1]

The Challenge: The native amino acid (5-HTP) is zwitterionic at physiological pH, limiting its passive diffusion across the Blood-Brain Barrier (BBB).[1]

The Solution: Esterification masks the carboxylic acid, temporarily removing the negative charge. This increases the molecule's

Scope: This protocol focuses on the racemic (DL) synthesis. While biological systems utilize the L-isomer, the chemical principles described here apply universally to the tryptophan core.[1] The chosen method utilizes Thionyl Chloride (

Reaction Mechanism: The Thionyl Chloride Driver[1][2][3]

The synthesis follows a modified Fischer Esterification. Unlike varying acid catalysis, thionyl chloride serves a dual purpose: it generates anhydrous HCl in situ and acts as a dehydrating agent, reacting with the water byproduct to form

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the thionyl chloride-mediated esterification.[1] Note the irreversible generation of gaseous byproducts (

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a fume hood. The reaction generates sulfur dioxide (

Materials

-

Precursor: 5-Hydroxy-DL-tryptophan (Purity

98%)[1][2][3][4] -

Reagent: Thionyl Chloride (

, ReagentPlus grade) -

Solvent: Absolute Ethanol (Anhydrous,

0.05% water) -

Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, drying tube (

), ice-water bath.

Step-by-Step Methodology

Phase 1: Activation (The Exotherm)

-

Setup: Equip a dry 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a drying tube.

-

Solvent Charge: Add 50 mL of Absolute Ethanol to the flask.

-

Cooling: Submerge the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes. -

Reagent Addition: Slowly add Thionyl Chloride (1.5 equivalents relative to 5-HTP) dropwise via the addition funnel.

-

Critical: This reaction is highly exothermic. Maintain internal temperature

to prevent boiling or flash vaporization. -

Observation: The solution may turn slightly yellow; this is normal.

-

Phase 2: Reaction (Reflux)

-

Substrate Addition: Once

addition is complete, remove the ice bath. Add 5.0 g of 5-Hydroxy-DL-tryptophan in one portion.-

Note: The amino acid will likely not dissolve immediately.

-

-

Heating: Heat the mixture to a gentle reflux (

). -

Monitoring: Reflux for 4 to 6 hours .

-

Endpoint: The reaction is complete when the suspension becomes a clear, homogeneous solution (indicating the consumption of the zwitterionic starting material) and TLC indicates the disappearance of the starting acid.

-

Phase 3: Isolation & Purification[1]

-

Concentration: Cool the reaction mixture to room temperature. Evaporate the solvent in vacuo (Rotary Evaporator) at

to yield a viscous oil or semi-solid. -

Chasing Acid: Re-dissolve the residue in 20 mL of fresh ethanol and re-evaporate. Repeat twice.

-

Why? This azeotropically removes residual

and

-

-

Crystallization: Dissolve the final residue in a minimum amount of hot ethanol. Add Diethyl Ether (or MTBE) dropwise until slight turbidity is observed.

-

Precipitation: Store at

overnight. The 5-HTP Ethyl Ester Hydrochloride will crystallize as a white to off-white solid.[1] -

Filtration: Filter the crystals under argon/nitrogen (to prevent oxidation of the indole ring), wash with cold ether, and dry under high vacuum.

Process Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis and isolation of 5-HTP ethyl ester.

Analytical Characterization (QC)

To validate the synthesis, compare the product against the following expected parameters. The disappearance of the carboxylic acid proton and the appearance of the ethyl group signals are the key indicators.

| Parameter | Expected Result | Diagnostic Significance |

| Appearance | White to pale beige crystalline powder | Darkening indicates indole oxidation.[1] |

| Solubility | Soluble in water, methanol, ethanol | Confirms salt formation (HCl). |

| Definitive proof of esterification. | ||

| Mass Spec (ESI+) | Molecular ion of the ester (Free base MW: 248.28).[1] | |

| Melting Point | Varies by crystal habit/solvate. Distinct from free acid ( |

Note on Stability: The indole moiety at position 5 is electron-rich and prone to oxidation.[1] Store the product at -20°C , desiccated, and protected from light. Solutions should be prepared fresh.

References

-

Brenner, M., & Huber, W. (1953).

-amino acid esters by alcoholysis of the methyl esters.[1] Helvetica Chimica Acta. [Standard protocol basis for thionyl chloride mediated esterification of amino acids]. -

PubChem. (n.d.).[5] 5-Hydroxy-L-tryptophan ethyl ester hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Amino Acid Esters Synthesis Protocols.

Sources

- 1. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in the Microbial Synthesis of 5-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 5-Hydroxy-DL-tryptophan ethyl ester

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of 5-Hydroxy-DL-tryptophan ethyl ester (5-HTP-EE) . While the parent compound, 5-Hydroxytryptophan (5-HTP), is a well-established serotonin precursor, its zwitterionic nature limits passive diffusion across the Blood-Brain Barrier (BBB). The ethyl ester derivative is designed as a prodrug strategy to mask the carboxylate moiety, significantly increasing lipophilicity (LogP) and facilitating enhanced membrane permeability. Upon entry into the central nervous system (CNS), ubiquitous esterases hydrolyze the ester back to the active 5-HTP.

This document details the structural properties, synthesis protocols, stability kinetics, and analytical characterization required for the development of 5-HTP-EE formulations.

Part 1: Chemical Identity & Structural Analysis

5-HTP-EE exists as a racemate (DL-mixture).[1] While the L-isomer is the biologically active substrate for Aromatic L-Amino Acid Decarboxylase (AAAD), the DL-form is often used in early-stage physicochemical characterization and synthetic optimization due to lower cost and availability.

Nomenclature & Identification

| Parameter | Specification |

| IUPAC Name | Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |

| Common Name | 5-Hydroxy-DL-tryptophan ethyl ester |

| CAS Number (DL-Free Base) | 43157-32-0 |

| CAS Number (L-HCl Salt) | 57432-62-9 (Reference for salt forms) |

| Molecular Formula | C₁₃H₁₆N₂O₃ (Free Base) |

| Molecular Weight | 248.28 g/mol (Free Base) / 284.74 g/mol (HCl Salt) |

| SMILES | CCOC(=O)C(N)CC1=CNC2=C1C=C(O)C=C2 |

Stereochemistry

The "DL" designation indicates a racemic mixture (1:[1]1) of the (S)- and (R)-enantiomers.

-

Implication: In chiral HPLC, two distinct peaks may be resolved. In biological systems, only the L-(S)-enantiomer is efficiently converted to serotonin; the D-(R)-enantiomer contributes to the physicochemical bulk but is metabolically inert regarding serotonin synthesis.

Part 2: Physicochemical Parameters

The esterification of the carboxylic acid dramatically alters the solvation profile of the molecule compared to the parent zwitterion.

Comparative Properties Table

| Property | Parent: 5-Hydroxy-DL-Tryptophan | Derivative: 5-Hydroxy-DL-Tryptophan Ethyl Ester |

| Physical State | White to off-white crystalline powder | White to pale yellow crystalline powder |

| Melting Point | 298–300 °C (Decomposes) | ~215–230 °C (HCl Salt, predicted range)* |

| LogP (Lipophilicity) | -1.2 (Hydrophilic) | ~0.5 – 0.8 (Moderately Lipophilic) |

| pKa (Amine) | ~9.2 | ~9.0 (Slight shift due to ester induction) |

| pKa (Carboxyl) | ~2.2 | N/A (Masked by ethyl group) |

| Solubility (Water) | Moderate (~10 mg/mL) | High (as HCl salt); Low (as Free Base) |

| Solubility (EtOH) | Low | High |

*Note: Exact experimental melting point for the DL-ester varies by crystal habit and purity; values are inferred from the L-isomer HCl salt data.

Solubility & Formulation Logic

-

Free Base: The removal of the zwitterionic charge makes the free base significantly less water-soluble but highly soluble in organic solvents (ethanol, DMSO, DCM). This facilitates encapsulation in lipid-based delivery systems (liposomes).

-

HCl Salt: Protonation of the primary amine restores water solubility, making the HCl salt the preferred form for aqueous injection or oral dissolution, maintaining the prodrug advantage until physiological pH is encountered.

Part 3: Synthesis & Purification Protocol

The synthesis utilizes a Fisher Esterification , driving the equilibrium toward the ester using an excess of alcohol and an acid catalyst.

Reaction Mechanism (Graphviz)

Figure 1: Acid-catalyzed esterification pathway transforming the zwitterionic parent into the ethyl ester hydrochloride.

Bench-Scale Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Reagent Prep: Suspend 5.0 g (22.7 mmol) of 5-Hydroxy-DL-tryptophan in 100 mL of absolute ethanol .

-

Activation: Chill the suspension to 0°C in an ice bath. Dropwise, add 5.0 mL of Thionyl Chloride (SOCl₂) . Caution: Exothermic reaction; SO₂ and HCl gas evolution.

-

Reflux: Once addition is complete, heat the mixture to reflux (80°C) for 4–6 hours . The suspension should clear as the ester forms and dissolves.

-

Isolation:

-

Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or solid.

-

Recrystallization: Dissolve the residue in a minimum amount of hot ethanol and add diethyl ether until turbid. Cool to 4°C overnight.

-

Filtration: Collect the white precipitate (HCl salt) via vacuum filtration.

-

-

Yield: Expected yield is 85–95%.

Part 4: Stability & Degradation Kinetics

5-HTP-EE faces two primary degradation threats: Hydrolysis (of the ester) and Oxidation (of the indole ring).

Degradation Pathways (Graphviz)

Figure 2: Divergent stability pathways. Hydrolysis restores the active parent, while oxidation leads to irreversible discoloration.

Handling Causality

-

pH Sensitivity: Esters are stable at acidic pH (pH 3-5). At neutral or alkaline pH (pH > 7), spontaneous hydrolysis accelerates. Protocol: Store solutions in 0.1% Formic Acid or Acetate Buffer (pH 4.0).

-

Oxidation: The 5-hydroxyindole moiety is electron-rich and prone to radical attack, turning solutions brown/black (melanin formation). Protocol: Always use amber glassware and degas buffers with Nitrogen/Argon. Add antioxidants (Ascorbic Acid or Sodium Metabisulfite) for long-term storage.

Part 5: Analytical Characterization

To validate the synthesis and stability, a specific HPLC method separating the polar parent from the hydrophobic ester is required.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% H₃PO₄) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 5% B (Isocratic hold for parent)2-15 min: 5% -> 60% B (Linear ramp)15-20 min: 60% B (Wash) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 275 nm (Indole max) and 220 nm |

| Retention Time (Approx) | 5-HTP (Parent): ~3.5 min5-HTP Ethyl Ester: ~12.0 min |

Mass Spectrometry (ESI+)

-

Parent 5-HTP: [M+H]⁺ = 221.1 m/z

-

5-HTP Ethyl Ester: [M+H]⁺ = 249.1 m/z

-

Fragmentation: Look for loss of the ethyl group (-28 Da) or ammonia (-17 Da) in MS/MS.

Part 6: Biological Implications (Prodrug Logic)

The ethyl ester is not the final active agent; it is a delivery vehicle.

-

BBB Penetration: The zwitterionic 5-HTP has a LogP of -1.2, requiring active transport (L-type Amino Acid Transporter 1, LAT1) to cross the BBB. This transporter is saturable and competitive (competes with Leucine, Valine).

-

Ester Advantage: The ethyl ester (LogP > 0.5) can utilize passive diffusion to some extent, bypassing LAT1 competition.

-

Activation: Once in the brain parenchyma, intracellular esterases cleave the ethyl group, trapping the polar 5-HTP inside the brain, where it is decarboxylated to Serotonin.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 144, 5-Hydroxytryptophan. Retrieved from [Link]

-

Maffei, M. E. (2021). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology.[2] International Journal of Molecular Sciences, 22(1), 181.[2] Retrieved from [Link]

-

Babu, S. K., et al. (2005). HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts.[3][4] Asian Journal of Chemistry, 17(1), 506. (Methodology adapted for Indole separation).

Sources

Optimizing Serotonergic Modulation: A Technical Guide to 5-Hydroxy-DL-Tryptophan Ethyl Ester

Executive Summary

The modulation of central serotonin (5-HT) levels remains a cornerstone of neuropsychiatric drug development. While 5-Hydroxy-L-tryptophan (5-HTP) is the direct, rate-limiting precursor to serotonin, its clinical utility is often hampered by rapid peripheral metabolism and variable blood-brain barrier (BBB) permeability.[1]

5-Hydroxy-DL-tryptophan ethyl ester (5-HTP-EE) represents a prodrug strategy designed to enhance lipophilicity and bioavailability.[1] However, the use of the racemic DL-mixture introduces stereochemical challenges that researchers must rigorously control. This guide outlines the mechanistic rationale, critical stereochemical considerations, and self-validating experimental protocols for evaluating 5-HTP-EE as a serotonin precursor.[1]

Part 1: Chemical Architecture & The Prodrug Rationale

The Lipophilicity Advantage

The core limitation of native 5-HTP is its hydrophilic nature (zwitterionic at physiological pH), which limits passive diffusion across the intestinal epithelium and the BBB. By esterifying the carboxyl group with an ethyl moiety, we mask the negative charge, significantly increasing the partition coefficient (LogP).

| Compound | Structure Type | Primary Transport Mechanism | BBB Permeability |

| L-Tryptophan | Essential Amino Acid | LAT1 Transporter (Competitive) | Moderate (Competes with BCAAs) |

| 5-HTP | Direct Precursor | LAT1 Transporter / Passive | High (but subject to peripheral AADC) |

| 5-HTP Ethyl Ester | Ester Prodrug | Passive Diffusion (Lipid dependent) | Enhanced (until hydrolysis) |

| Serotonin (5-HT) | Monoamine | None (Polar) | Negligible |

The Stereochemical Criticality (DL vs. L)

The "DL" designation in 5-Hydroxy-DL-tryptophan ethyl ester indicates a racemic mixture (50% L-isomer, 50% D-isomer).[1] This is a critical variable in experimental design:

-

L-Isomer: The biologically active substrate for Aromatic L-amino acid decarboxylase (AADC).[1] It converts directly to serotonin.[1][2]

-

D-Isomer: Biologically inert regarding serotonin synthesis.[1] In humans and rodents, D-5-HTP is largely excreted unchanged or metabolized via D-amino acid oxidase (DAAO) in the kidney.[1]

-

Research Implication: Dosing calculations must account for the fact that only 50% of the mass is active precursor. Furthermore, high concentrations of the D-isomer may competitively inhibit transport mechanisms or induce renal stress.

-

Part 2: Mechanism of Action & Signaling Pathway

The conversion of 5-HTP-EE to active central serotonin involves a two-step bioactivation process.[1] First, ubiquitous carboxylesterases (primarily in the liver and plasma) hydrolyze the ester bond.[3] Second, the liberated L-5-HTP is decarboxylated by AADC .[1][4]

Pathway Visualization

The following diagram illustrates the bioactivation pathway and the divergence of the inactive D-isomer.

Figure 1: Metabolic fate of the racemic prodrug. Note the bifurcation where only the L-isomer contributes to the serotonergic pool.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Plasma Stability & Hydrolysis Assay

Objective: Determine the half-life (

Materials:

-

Pooled Rat or Human Plasma (heparinized).

-

5-HTP-EE (HCl salt).[1]

-

HPLC system with Electrochemical Detection (ECD) or Fluorescence (Ex 280nm / Em 340nm).

-

Internal Standard: N-Methylserotonin or Isoproterenol.[1]

Methodology:

-

Preparation: Dissolve 5-HTP-EE in PBS (pH 7.4) to a 1 mM stock.

-

Incubation: Spike plasma (pre-warmed to 37°C) with stock to reach 10 µM final concentration.

-

Sampling: At

min, remove 100 µL aliquots. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (with Internal Standard) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into HPLC.

-

Validation Check: You should see the decrease of the Ester peak and the stoichiometric increase of the 5-HTP peak. If 5-HTP does not appear, your esterase activity is compromised or the ester is stable (unlikely for ethyl esters).

-

Protocol B: Differentiating Central vs. Peripheral Serotonin

Objective: Confirm that the prodrug increases brain serotonin, not just peripheral serotonin (which causes cardiac valvulopathy).

Methodology:

-

Groups: Vehicle, 5-HTP (Equimolar L-control), 5-HTP-EE (Test).

-

Pre-treatment: Administer Carbidopa (25 mg/kg i.p.) 30 minutes prior to the prodrug.

-

Expert Insight: Carbidopa is a peripheral AADC inhibitor that cannot cross the BBB. It prevents the conversion of 5-HTP to Serotonin in the blood (reducing side effects) but allows 5-HTP to enter the brain where it is converted.

-

-

Endpoint: Microdialysis (Prefrontal Cortex) or whole-tissue homogenization.[1]

-

Data Output: Calculate the ratio of [Brain 5-HT] / [Plasma 5-HT]. A successful prodrug strategy should maximize this ratio compared to non-esterified 5-HTP.[1]

Part 4: Safety & Toxicology Data Synthesis

When utilizing 5-HTP-EE, the following toxicity profile must be monitored, particularly regarding the "DL" mixture.

| Parameter | Risk Factor | Mechanism | Mitigation Strategy |

| Eosinophilia-Myalgia Syndrome (EMS) | Low to Moderate | Historically linked to contaminants (Peak X) in fermentation, but also potential high-dose tryptophan metabolism.[1] | Use high-purity (>99%) synthetic standards; avoid fermentation-derived sources for critical assays. |

| Cardiac Valvulopathy | High (Chronic use) | Activation of 5-HT2B receptors on heart valves by high peripheral serotonin.[1] | Co-administer peripheral decarboxylase inhibitors (e.g., Carbidopa). |

| Renal Stress | Moderate | Accumulation of D-5-HTP and its oxidative byproducts (hydrogen peroxide via DAAO).[1] | Monitor creatinine and BUN levels; prefer pure L-form esters if budget allows.[1] |

| Serotonin Syndrome | Critical | Excessive CNS serotonin activation (Hyperthermia, clonus). | Establish dose-response curves starting at <10 mg/kg.[1] |

References

-

Birdsall, T. C. (1998).[5] 5-Hydroxytryptophan: A Clinically-Effective Serotonin Precursor.[1][6][7][8][9] Alternative Medicine Review, 3(4), 271-280.[7] Link

-

PubChem. (2025).[1][6] 5-Hydroxy-DL-tryptophan (Compound Summary). National Library of Medicine.[1] Link

-

Hardeland, R. (2012). Neurobiology, Pathophysiology, and Treatment of Melatonin Deficiency and Dysfunction. ScientificWorldJournal.[1] Link

-

Maudhuit, C., et al. (2021). Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer? Pharmaceutics, 13(11), 1856. Link

-

Zhou, G. (2024).[10] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.[1][10] Link

Sources

- 1. CAS 56-69-9 | 5-Hydroxy-DL-tryptophan [phytopurify.com]

- 2. 5-羟基L-色氨酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. courses.washington.edu [courses.washington.edu]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]

- 6. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. altmedrev.com [altmedrev.com]

- 8. news-medical.net [news-medical.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Technical Guide: Stability and Degradation of 5-Hydroxy-DL-tryptophan Ethyl Ester

[1]

Executive Summary

5-Hydroxy-DL-tryptophan ethyl ester (5-HTP-EE) represents a lipophilic prodrug modification of the serotonin precursor 5-Hydroxytryptophan (5-HTP).[1] While esterification enhances membrane permeability and blood-brain barrier (BBB) transport potential, it introduces specific stability challenges absent in the parent zwitterion.[1]

This guide details the physicochemical degradation mechanisms of 5-HTP-EE, specifically the competition between ester hydrolysis (yielding the parent amino acid) and indole oxidation (yielding insoluble pigments).[1] It provides a self-validating analytical framework for researchers to quantify these degradation pathways during formulation and storage.[1]

Chemical Profile & Degradation Mechanisms[1][2][3][4]

The stability of 5-HTP-EE is governed by two reactive centers: the ethyl ester linkage and the 5-hydroxyindole moiety .

Hydrolytic Degradation (The Ester Linkage)

The ethyl ester bond is susceptible to nucleophilic acyl substitution by water (hydrolysis).[1][2] This reaction is pH-dependent and catalyzed by both hydronium ions (

-

Mechanism: Water attacks the carbonyl carbon, displacing the ethoxy group.

-

Products: 5-Hydroxy-DL-tryptophan (5-HTP) and Ethanol.[1]

-

Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solutions.

-

Acidic pH (< 4.0): The protonated amine (

) exerts an electron-withdrawing effect, slightly deactivating the carbonyl, but acid catalysis still drives hydrolysis. -

Neutral/Basic pH (> 7.0): Hydrolysis rates increase exponentially due to base catalysis (

attack).[1] -

Stereochemistry: Chemical hydrolysis is generally non-stereoselective; however, in vivo enzymatic hydrolysis (esterases) will preferentially cleave the L-isomer.[1]

-

Oxidative Degradation (The Indole Ring)

The 5-hydroxyindole system is electron-rich, making it highly prone to autoxidation, particularly in the presence of light (photolysis) and transition metals (e.g.,

-

Mechanism: Radical abstraction of the phenolic hydrogen leads to the formation of reactive quinone imines. These intermediates polymerize to form melanin-like pigments (brown/black discoloration).[1]

-

Visual Indicator: The solution turns from clear

yellow -

Mitigation: Requires antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) and protection from light.[1]

Degradation Pathway Diagram

Figure 1: Primary degradation pathways of 5-HTP Ethyl Ester showing hydrolytic cleavage and oxidative polymerization.[1]

Analytical Methodologies (Self-Validating)

To accurately monitor stability, researchers must use a High-Performance Liquid Chromatography (HPLC) method capable of resolving the ester from its parent acid and oxidative byproducts.

HPLC Protocol

This method utilizes an acidic mobile phase to suppress silanol activity and maintain the protonated state of the amine, ensuring sharp peak shapes.

| Parameter | Specification | Rationale |

| Column | C18 (ODS), 4.6 x 250 mm, 5 µm | Standard stationary phase for hydrophobic retention of the ester.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1]7) prevents ester hydrolysis during analysis.[1] |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Organic modifier to elute the lipophilic ester.[1] |

| Gradient | 5% B to 60% B over 15 min | Resolves early eluting 5-HTP (polar) from late eluting Ester. |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV @ 275 nm (alt: 220 nm) | 275 nm is specific to the indole ring; 220 nm is more sensitive but noisier.[1] |

| Temperature | 25°C | Minimize on-column hydrolysis. |

Validation Criteria (System Suitability)

A valid run must meet these criteria before data acceptance:

Experimental Protocols for Stability Profiling

Do not rely on generic shelf-life claims.[1] Perform these stress tests to determine the specific stability profile of your formulation.

Protocol 1: pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 6.8 (Phosphate), and 9.0 (Borate).[1]

-

Sample Spiking: Dissolve 5-HTP-EE to a final concentration of 100 µg/mL in each buffer.

-

Critical Step: Use a minimal amount of DMSO (<1%) as a co-solvent if solubility is an issue, but ensure it is consistent across samples.[1]

-

-

Incubation: Incubate at 37°C in a water bath protected from light.

-

Sampling: Aliquot 200 µL at T=0, 1h, 4h, 8h, 24h.

-

Quenching: Immediately dilute 1:1 with cold Acetonitrile (stops hydrolysis) and analyze via HPLC.

-

Calculation: Plot

vs. time. The slope is

Protocol 2: Oxidative Stress Testing

Objective: Assess susceptibility to radical damage.[1]

-

Preparation: Prepare a 100 µg/mL solution of 5-HTP-EE in water/methanol (50:50).

-

Stressor: Add Hydrogen Peroxide (

) to a final concentration of 3%. -

Control: Prepare a parallel sample without

. -

Observation: Monitor visually for yellowing every 30 mins.

-

Analysis: Inject onto HPLC at T=0 and T=4h. Look for new peaks eluting after the ester (dimers) or baseline rise.[1]

Stability Testing Workflow

Figure 2: Experimental workflow for forced degradation studies.[1]

Quantitative Data Summary (Reference Values)

The following values are derived from comparative kinetics of tryptophan esters and 5-HTP derivatives. Use these as baseline expectations for your experiments.

| Condition | Primary Degradation Mode | Estimated Half-Life ( | Notes |

| pH 1.2 (SGF) | Acid Hydrolysis | > 24 Hours | Protonated amine stabilizes ester bond.[1] |

| pH 7.4 (PBS) | Base Hydrolysis | 1 - 4 Hours | Rapid hydrolysis; requires formulation protection (e.g., encapsulation).[1] |

| Solid State (Dry) | Oxidation (Slow) | > 12 Months | Stable if stored desicated at -20°C. |

| Solid State (Humid) | Hydrolysis | < 1 Month | Hygroscopic nature of HCl salt accelerates degradation.[1] |

| Light Exposure | Photo-oxidation | < 24 Hours | Rapid discoloration (browning) in solution.[1] |

Storage and Handling Recommendations

To maximize the integrity of 5-Hydroxy-DL-tryptophan ethyl ester reagents:

-

Temperature: Store solid powder at -20°C . Long-term storage at 4°C is acceptable only if perfectly dry.[1]

-

Atmosphere: Store under Argon or Nitrogen gas to prevent oxidative browning.[1][2]

-

Moisture: The HCl salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation, which triggers hydrolysis.

-

Solution Handling:

References

-

USP-NF. (2023).[1] 5-Hydroxy-L-tryptophan Monograph. United States Pharmacopeia.[1] [1]

-

Shviadas, V. et al. (1980).[1][3] pH dependence of tryptophan ethyl ester hydrolysis. Biokhimiia, 45(5):829-34.[1]

-

Tourino, S. et al. (2025).[1][4] A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites. MDPI Molecules.

-

Sigma-Aldrich. (2024).[1] Product Specification: 5-Hydroxy-L-tryptophan. Merck KGaA.[1]

-

Waterman, K.C. et al. (2002).[1] Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. [1]

Technical Guide: 5-Hydroxy-DL-tryptophan Ethyl Ester

The following technical guide provides an in-depth analysis of 5-Hydroxy-DL-tryptophan ethyl ester , focusing on its chemical identity, synthesis, pharmacological utility, and experimental validation.

Identity, Synthesis, and Pharmacological Applications[1][2]

Part 1: Executive Summary

5-Hydroxy-DL-tryptophan ethyl ester (5-HTP-OEt) is a synthetic derivative of the naturally occurring amino acid 5-Hydroxytryptophan (5-HTP). Structurally, it is the ethyl ester of the racemic mixture (DL) of 5-HTP.

In drug development and neuroscience research, this compound serves as a lipophilic prodrug of serotonin precursors. While native 5-HTP crosses the blood-brain barrier (BBB), its ethyl ester modification significantly enhances lipid solubility, facilitating rapid passive diffusion across endothelial membranes. Once intracellular, ubiquitous esterases hydrolyze the ester back to 5-HTP, which is then decarboxylated to serotonin (5-HT). This mechanism makes 5-HTP-OEt a critical tool for modulating central serotonergic tone in experimental models of aggression, depression, and serotonin syndrome.

Part 2: Chemical Identity & Specifications

Precise identification is critical for reproducibility. The racemic ethyl ester is distinct from the naturally occurring L-isomer and the free acid forms.

Nomenclature and Identifiers

| Parameter | Technical Specification |

| Chemical Name | 5-Hydroxy-DL-tryptophan ethyl ester hydrochloride |

| Primary CAS Number | 103404-89-3 (HCl Salt) |

| Related CAS (L-Isomer) | 57432-62-9 (L-form HCl salt) |

| Related CAS (Free Acid) | 56-69-9 (DL-5-HTP free acid) |

| Molecular Formula | C₁₃H₁₆N₂O₃[1][2][3][4][5][6][7] · HCl (Salt form) |

| Molecular Weight | 284.74 g/mol (HCl Salt); 248.28 g/mol (Free Base) |

| IUPAC Name | Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, ethanol, DMSO; insoluble in ether. |

Critical Note on Stereochemistry: Researchers must distinguish between the DL-form (racemic, CAS 103404-89-3) and the L-form (enantiopure, CAS 57432-62-9). The DL-form is often used in non-chiral specific metabolic studies or as a cost-effective starting material where enzymatic resolution occurs post-administration.

Part 3: Synthesis & Fabrication Protocols

The synthesis of 5-Hydroxy-DL-tryptophan ethyl ester typically follows a Fischer Esterification protocol. This acid-catalyzed reaction converts the carboxylic acid of 5-HTP into an ethyl ester using ethanol.

Synthetic Pathway (Diagram)

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of 5-HTP ethyl ester.

Bench-Scale Synthesis Protocol

Objective: Synthesize 5-Hydroxy-DL-tryptophan ethyl ester HCl from DL-5-HTP.

-

Preparation:

-

Charge a round-bottom flask with DL-5-Hydroxytryptophan (10 mmol) .

-

Add anhydrous Ethanol (50 mL) . The starting material may not fully dissolve initially.

-

-

Activation:

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add Thionyl Chloride (SOCl₂, 12 mmol) dropwise. Caution: Exothermic reaction releasing HCl gas and SO₂.

-

Alternatively, bubble dry HCl gas into the ethanol solution until saturation.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) should show the disappearance of the starting amino acid.

-

-

Isolation:

-

Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude solid.

-

Recrystallize the residue from Ethanol/Diethyl Ether to yield pure hydrochloride salt.

-

-

Validation:

-

Confirm identity via ¹H-NMR (DMSO-d₆) looking for the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.1 ppm).

-

Part 4: Pharmacological Mechanism & Applications

The ethyl ester modification is not merely structural; it fundamentally alters the pharmacokinetics (PK) of the serotonin precursor.

Prodrug Bioactivation Pathway

Upon systemic administration, the ethyl ester acts as a "Trojan horse," facilitating entry into the central nervous system (CNS).

Figure 2: Metabolic activation pathway. The ester functionality enhances BBB penetration before enzymatic conversion to the active neurotransmitter.

Key Applications in Research

-

Aggression & Behavioral Models:

-

Studies utilizing male nNOS−/− mice have demonstrated that 5-Hydroxy-DL-tryptophan ethyl ester (administered i.p.) effectively restores serotonin levels and reduces excessive aggression. The ester form is preferred here for its rapid onset and high bioavailability compared to the free acid [1].

-

-

Serotonin Syndrome Induction:

-

Due to its rapid entry into the CNS, the ethyl ester is a potent agent for inducing serotonin syndrome in rodent models to test antagonist efficacy.

-

-

Peptide Synthesis:

-

The ethyl ester group serves as a C-terminal protecting group during the solid-phase or solution-phase synthesis of tryptophan-containing peptides, preventing side reactions at the carboxylic acid.

-

Part 5: Analytical Validation & Quality Control

To ensure experimental integrity, the compound must be validated using the following parameters.

| Test | Acceptance Criteria | Methodology |

| Purity (HPLC) | ≥ 98.0% | C18 Column, Mobile Phase: Acetonitrile/Water (0.1% TFA) |

| Identity (¹H-NMR) | Conforms to Structure | DMSO-d₆; Confirm Ethyl group signals (1.1 ppm, 4.1 ppm) |

| Chirality | Racemic (approx. 50:[1]50) | Chiral HPLC (e.g., Chiralpak AD-H) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

Self-Validating Protocol Check:

-

Solubility Check: Dissolve 10mg in 1mL of water. If the solution is cloudy, the ester may have hydrolyzed to the less soluble free acid or impurities are present.

-

Melting Point: The HCl salt should decompose/melt in the range of 168–172°C (varies slightly by solvation). Significant deviation indicates hydrolysis or salt disproportionation.

Part 6: References

-

Chiavegatto, S., et al. (2001). "Brain serotonin dysfunction accounts for aggression in male mice lacking neuronal nitric oxide synthase."[2] Proceedings of the National Academy of Sciences (PNAS), 98(3), 1277–1281.

-

GuideChem. (2025). "5-Hydroxy-DL-tryptophan ethyl ester hydrochloride Chemical Properties and CAS 103404-89-3." GuideChem Chemical Database.

-

Chem-Impex. (2025). "5-Hydroxy-L-tryptophan ethyl ester hydrochloride Specifications." Chem-Impex International.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 329768568, 5-Hydroxy-DL-tryptophan." PubChem.

Sources

- 1. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. 5-HYDROXY-DL-TRYPTOPHAN ETHYL ESTER HYDROCHLORIDE|CAS 103404-89-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. Boc-O-(2-bromo-Cbz)-L-Tyrosine [47689-67-8] | Chemsigma [chemsigma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Page loading... [wap.guidechem.com]

Precision Analytics: Molecular Weight & Characterization of 5-Hydroxy-DL-tryptophan Ethyl Ester

The following technical guide provides an in-depth characterization of 5-Hydroxy-DL-tryptophan ethyl ester , focusing on its molecular weight, physicochemical properties, and analytical validation. This guide is structured to serve researchers requiring precise stoichiometric data for synthesis, dosing, and mass spectrometry applications.

Executive Summary

5-Hydroxy-DL-tryptophan ethyl ester (5-HTP-EE) is a synthetic derivative of the naturally occurring amino acid 5-Hydroxytryptophan (5-HTP). By esterifying the carboxylic acid moiety with an ethyl group, the compound exhibits enhanced lipophilicity compared to its parent molecule. This structural modification is strategically employed in drug development to facilitate passive diffusion across the Blood-Brain Barrier (BBB), functioning as a prodrug that is subsequently hydrolyzed by intracellular esterases to release active 5-HTP.

For researchers, the critical technical challenge lies in the stoichiometric distinction between the free base and the hydrochloride salt forms. Miscalculation of molecular weight (MW) due to salt ambiguity is a common source of experimental error in molar dosing and stock solution preparation. This guide provides the definitive physicochemical data and validation protocols to ensure experimental integrity.

Physicochemical Characterization

Molecular Weight & Stoichiometry

The molecular weight of 5-HTP-EE varies significantly depending on its solid-state form. The Hydrochloride (HCl) salt is the standard commercial preparation due to its superior stability and water solubility. The Free Base is typically generated in situ or isolated for specific organic phase reactions.

Table 1: Stoichiometric Data Specification

| Parameter | Free Base Form | Hydrochloride Salt Form (Standard) |

| Chemical Formula | C₁₃H₁₆N₂O₃ | C₁₃H₁₆N₂O₃ · HCl |

| Average Molecular Weight | 248.28 g/mol | 284.74 g/mol |

| Monoisotopic Mass | 248.1161 Da | 248.1161 Da (Cation only) |

| CAS Number (L-isomer) | Not routinely assigned | 57432-62-9 |

| Physical State | Waxy solid / Oil | White to off-white crystalline powder |

| Solubility | DMSO, Ethanol, Methanol | Water (>10 mg/mL), PBS, Methanol |

Critical Note: When calculating molarity for biological assays, you must account for the counterion. If using the HCl salt, use 284.74 g/mol .[1] Using the free base weight (248.28) for the salt will result in a 12.8% under-dosing error .

Structural Analysis

The addition of the ethyl group (

-

Parent (5-HTP): MW ~220.23 g/mol

-

Derivative (5-HTP-EE): MW ~248.28 g/mol

Synthesis & Experimental Protocols

For researchers needing to synthesize or purify 5-HTP-EE freshly (to avoid hydrolysis products common in aged commercial stocks), the following Fisher Esterification protocol is the industry standard.

Synthesis Workflow (Fisher Esterification)

Reagents: 5-Hydroxy-DL-tryptophan (5-HTP), Absolute Ethanol, Thionyl Chloride (

Protocol:

-

Preparation: In a flame-dried round-bottom flask, suspend 5-HTP (1.0 eq) in absolute ethanol (0.1 M concentration).

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.5 eq) under inert atmosphere (

or Ar). Caution: Exothermic reaction releases HCl gas and -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The suspension should clarify as the ester forms.

-

Isolation: Evaporate solvent in vacuo. The residue is the crude HCl salt.

-

Purification: Recrystallize from Ethanol/Ether to yield high-purity 5-HTP-EE · HCl.

Synthesis Logic Diagram

Figure 1: Step-by-step Fisher Esterification workflow for converting 5-HTP to its ethyl ester hydrochloride salt.

Analytical Validation (HPLC-MS/MS)

Accurate determination of molecular weight and purity requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The ethyl ester is labile; therefore, identifying hydrolysis products (free 5-HTP) is essential.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

). -

Target Ion: The salt counterion (Cl⁻) dissociates in the source. You will observe the cation of the free base.

-

Observed m/z: 249.12 (

for C₁₃H₁₆N₂O₃).

-

-

Fragmentation (MS2):

-

Loss of Ammonia (

): -17 Da (m/z 232). -

Loss of Ethyl Formate: Characteristic of ethyl esters.

-

Tropylium Ion/Indole fragments: m/z 146 (hydroxyindole core).

-

Analytical Decision Tree

Figure 2: Analytical workflow for verifying molecular integrity and detecting hydrolysis impurities via LC-MS.

Biological Implications & Stability[1]

The "Prodrug" Mechanism

The ethyl ester modification serves a specific pharmacokinetic purpose. 5-HTP is zwitterionic at physiological pH, limiting its passive transport across lipid membranes. The ethyl ester masks the carboxylate charge, significantly increasing the LogP (partition coefficient).

Upon entering the cytoplasm, non-specific esterases (e.g., carboxylesterases) rapidly hydrolyze the ethyl group, reverting the molecule to active 5-HTP, which is then decarboxylated to Serotonin (5-HT).

Stability & Storage[2][3]

-

Hydrolysis Risk: The ester bond is susceptible to hydrolysis in aqueous environments, particularly at pH > 7.0 or in the presence of moisture.

-

Storage Protocol: Store the HCl salt at -20°C with a desiccant.

-

Solution Stability: Aqueous stock solutions should be prepared immediately before use.[2] For longer stability, dissolve in anhydrous DMSO or Ethanol.

References

-

MySkinRecipes. (n.d.). L-5-Hydroxytryptophan ethyl ester, HCl - Technical Data. Retrieved from [Link][3][4]

-

Canadian Science Publishing. (1955). A New Synthesis of 5-Hydroxytryptophan. Canadian Journal of Chemistry. Retrieved from [Link]

-

MDPI. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods. PMC. Retrieved from [Link]

Sources

Methodological & Application

HPLC method for 5-Hydroxy-DL-tryptophan ethyl ester quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 5-Hydroxy-DL-tryptophan Ethyl Ester (5-HTP-EE)

Executive Summary

This application note details a robust, self-validating HPLC protocol for the quantification of 5-Hydroxy-DL-tryptophan ethyl ester (5-HTP-EE). Unlike its parent compound, 5-Hydroxy-L-tryptophan (5-HTP), the ethyl ester derivative exhibits increased lipophilicity, altering its pharmacokinetic profile and blood-brain barrier permeability.

Critical Challenge: The primary analytical challenge is the on-column stability of the ester and its separation from its hydrolysis product (5-HTP) and oxidative degradants (e.g., quinone imines). This method utilizes a C18 stationary phase with an acidic mobile phase to suppress silanol activity, prevent on-column hydrolysis, and ensure sharp peak symmetry for the amine moiety.

Physicochemical Context & Method Logic

To design a robust method, we must understand the analyte's behavior in solution:

-

Hydrophobicity: The ethyl ester group significantly increases the logP compared to the zwitterionic 5-HTP. Consequently, 5-HTP-EE will elute after 5-HTP on a reversed-phase column.

-

Acid-Base Chemistry: The primary amine (pKa ~9.6) typically causes peak tailing on silica-based columns due to interaction with residual silanols. We employ a low pH (TFA or Formic Acid) to protonate the amine fully and suppress silanol ionization.

-

Stability: Esters are susceptible to hydrolysis, particularly at neutral or alkaline pH. The sample diluent and mobile phase must remain acidic (pH < 3.0) to preserve the integrity of the analyte during the run.

Experimental Protocol

Reagents and Chemicals

-

Analyte: 5-Hydroxy-DL-tryptophan ethyl ester HCl (Reference Standard, >99% purity).[1]

-

Impurity Standard: 5-Hydroxy-L-tryptophan (5-HTP) (to verify resolution).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

-

Additives: Trifluoroacetic acid (TFA) or Formic Acid (FA) (LC-MS grade).

Instrumentation

-

System: HPLC with quaternary pump and thermostatted autosampler.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex).

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% TFA in Water | Low pH suppresses silanols and stabilizes the ester. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution of the hydrophobic ester. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3] |

| Injection Volume | 10 µL | Optimized for sensitivity without column overload. |

| Column Temp | 30°C | Ensures reproducible retention times. |

| Detection | UV 280 nm | Max absorbance for the indole chromophore. |

| Run Time | 15 minutes | Sufficient to clear the ester and re-equilibrate. |

Gradient Program:

-

0.0 min: 5% B (Hold for 1 min to elute polar impurities/salts)

-

1.0 min: Ramp to 5% B

-

8.0 min: Ramp to 60% B (Elution of 5-HTP-EE)

-

9.0 min: Ramp to 95% B (Column wash)

-

11.0 min: 95% B

-

11.1 min: 5% B (Re-equilibration)

-

15.0 min: End

Standard Preparation & Workflow

Caution: 5-HTP derivatives are light-sensitive and prone to oxidation. Use amber glassware and prepare fresh daily.

Step 1: Stock Solution Preparation (1.0 mg/mL)

-

Accurately weigh 10.0 mg of 5-HTP-EE HCl.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 10% Acetonitrile / 90% Water (0.1% TFA) .

-

Note: Do not use pure methanol as a diluent if storing for long periods, as transesterification can occur.

-

Stability Check: Store at 4°C. Stable for 24 hours.

-

Step 2: Working Standards (Linearity)

Prepare serial dilutions in the Mobile Phase A/B (95:5) mix to generate a curve:

-

Level 1: 5 µg/mL

-

Level 2: 20 µg/mL

-

Level 3: 50 µg/mL

-

Level 4: 100 µg/mL

-

Level 5: 200 µg/mL

Step 3: System Suitability Solution

Mix 5-HTP-EE (50 µg/mL) and 5-HTP (free acid, 50 µg/mL) to demonstrate specificity. The 5-HTP peak (more polar) must elute significantly earlier than the ester.

Visualizing the Workflow & Degradation Pathways

The following diagrams illustrate the degradation logic and the experimental workflow.

Figure 1: Analytical Workflow

Caption: Step-by-step analytical workflow ensuring analyte stability and data integrity.

Figure 2: Degradation & Separation Logic

Caption: Degradation pathways of 5-HTP-EE and expected chromatographic separation order.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during the system suitability test (SST).

| Parameter | Definition | Acceptance Limit |

| Resolution (Rs) | Separation between 5-HTP and 5-HTP-EE | > 2.0 |

| Tailing Factor (T) | Peak symmetry of 5-HTP-EE | 0.8 ≤ T ≤ 1.5 |

| Precision (RSD) | Repeatability of 6 injections | ≤ 2.0% |

| Linearity (R²) | Correlation coefficient of standard curve | > 0.999 |

| LOD / LOQ | Sensitivity (Signal-to-Noise) | LOD: S/N > 3; LOQ: S/N > 10 |

Troubleshooting & Optimization

-

Peak Tailing:

-

Cause: Interaction between the amine and residual silanols on the column.

-

Fix: Ensure the mobile phase contains at least 0.05% - 0.1% TFA. If using Formic Acid, tailing may be slightly worse; consider adding 10mM Ammonium Formate.

-

-

Ghost Peaks:

-

Cause: Contamination or "carry-over" of the hydrophobic ester.

-

Fix: The gradient wash step (95% B) is critical. Ensure the needle wash solvent is strong (e.g., 50:50 MeOH:Water).

-

-

Shift in Retention Time:

-

Cause: pH fluctuation or column temperature drift.

-

Fix: Use buffered mobile phases if retention drifts. Temperature control at 30°C is mandatory.

-

References

-

Martinez, A., et al. (2001).[4] "A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis." Current Medicinal Chemistry, 8(9), 1077-1091.[4] Link

-

Tourino, S., et al. (2019). "Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods." Molecules, 24(5), 968. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 144, 5-Hydroxytryptophan. Link

-

Cayman Chemical. (2023).[4] "5-hydroxy-L-Tryptophan Product Information & Stability." Link

-

Chromatography Online. (2018). "UV Detection for HPLC – Fundamental Principle, Practical Implications." LCGC Blog. Link

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Pyridoxine Vitamin B6 Hydroxytryptophan 5-HTP Analyzed by HPLC- AppNote [mtc-usa.com]

- 3. CN101762662A - Method for measuring tryptophan and 5-hydroxytryptamine simultaneously by high-efficiency liquid chromatography-fluorescence method - Google Patents [patents.google.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for In Vivo Administration of 5-Hydroxy-DL-tryptophan Ethyl Ester

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 5-Hydroxy-DL-tryptophan ethyl ester. This document outlines the scientific rationale, detailed protocols, and critical considerations for the effective and reliable use of this compound in preclinical research.

Introduction: The Scientific Rationale for 5-Hydroxy-DL-tryptophan Ethyl Ester

5-Hydroxytryptophan (5-HTP) is a crucial endogenous amino acid that serves as the direct precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] The biosynthesis of serotonin from tryptophan is rate-limited by the enzyme tryptophan hydroxylase, which converts tryptophan to 5-HTP.[2] By administering 5-HTP, this rate-limiting step is bypassed, leading to a more direct and efficient increase in serotonin levels within the central nervous system (CNS).[2][3] This has made 5-HTP a compound of significant interest for investigating conditions influenced by serotonergic pathways, including depression, anxiety, and sleep disorders.[2][4]

5-Hydroxy-DL-tryptophan ethyl ester is a prodrug of 5-HTP.[5] The esterification of the carboxylic acid group is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule. This increased lipophilicity can potentially improve its absorption and ability to cross the blood-brain barrier, leading to enhanced bioavailability in the CNS compared to the parent compound.[6] Once in the body, the ethyl ester is expected to be hydrolyzed by endogenous esterases to release the active 5-HTP.

These protocols are designed to provide a robust framework for the in vivo administration of 5-Hydroxy-DL-tryptophan ethyl ester, drawing upon established methodologies for the parent compound, 5-HTP, and best practices for in vivo compound administration.

I. Compound Properties and Handling

| Property | 5-Hydroxy-DL-tryptophan (5-HTP) | 5-Hydroxy-DL-tryptophan Ethyl Ester |

| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 220.22 g/mol | 248.28 g/mol |

| Appearance | Off-white to pale beige solid | Data not widely available, likely a solid |

| Solubility | Soluble in water (10 mg/mL at 40°C), methanol, and DMSO.[7] | Expected to have increased solubility in organic solvents like DMSO and ethanol, and potentially reduced aqueous solubility compared to 5-HTP. The hydrochloride salt form may exhibit improved aqueous solubility. |

Storage and Handling: 5-Hydroxy-DL-tryptophan ethyl ester should be stored at -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

II. Dosing Solution Preparation: A Step-by-Step Guide

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound, while minimizing any potential toxicity from the vehicle itself. Due to the limited specific data on the ethyl ester's solubility, a tiered approach to vehicle selection is recommended.

Protocol 1: Aqueous-Based Vehicle (for Hydrochloride Salt)

This protocol is recommended if using the hydrochloride salt of 5-Hydroxy-DL-tryptophan ethyl ester, which is expected to have sufficient aqueous solubility.

Materials:

-

5-Hydroxy-DL-tryptophan ethyl ester hydrochloride powder

-

Sterile normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: Accurately weigh the required amount of 5-Hydroxy-DL-tryptophan ethyl ester hydrochloride powder in a sterile microcentrifuge tube.

-

Initial Dissolution: Add a small volume of sterile saline or PBS to the tube.

-

Vortexing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Final Volume Adjustment: Once the compound is fully dissolved, add the remaining vehicle to reach the final desired concentration.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Prepare the dosing solution fresh on the day of the experiment.

Protocol 2: Co-Solvent Vehicle (for the Free Base or Poorly Soluble Salt)

This protocol is recommended if the compound has low aqueous solubility. A co-solvent system using DMSO is a common and effective approach.

Materials:

-

5-Hydroxy-DL-tryptophan ethyl ester powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile normal saline (0.9% NaCl) or corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (recommended)

Procedure:

-

Weighing: Weigh the necessary amount of 5-Hydroxy-DL-tryptophan ethyl ester powder into a sterile microcentrifuge tube.

-

DMSO Dissolution: Add a small volume of DMSO (e.g., 10% of the final volume) to the tube.

-

Vortexing: Vortex thoroughly to completely dissolve the compound in DMSO.

-

Vehicle Addition: Gradually add the remaining vehicle (e.g., 90% corn oil or saline) to the DMSO solution while continuously vortexing to prevent precipitation.[8]

-

Sonication: For suspensions in oil, use an ultrasonic bath to ensure a uniform and fine suspension.[8]

-

Fresh Preparation: It is crucial to prepare this solution fresh before each administration to ensure homogeneity and prevent precipitation.

III. In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the specific research question. Oral gavage and intraperitoneal injection are the most common routes for this class of compounds.

Recommended Dosage

Based on extensive studies with the parent compound, 5-HTP, a starting dose range of 30-100 mg/kg is recommended for initial studies with 5-Hydroxy-DL-tryptophan ethyl ester in rodents.[9] It is advisable to conduct a dose-response study to determine the optimal dose for the specific experimental model and desired effect.

Protocol 3: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption and systemic distribution.

Materials:

-

Prepared dosing solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Gauze pads

-

Appropriate animal restraint device

Procedure:

-

Animal Preparation: Weigh the animal to calculate the precise injection volume (typically not exceeding 10 mL/kg).[8]

-

Restraint: Properly restrain the mouse or rat. For mice, the "three-fingers" restraint method is common.[8]

-

Injection Site Identification: Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10]

-

Disinfection: Disinfect the injection site with a gauze pad soaked in 70% ethanol.

-

Injection: Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[10]

-

Aspiration: Gently pull back the plunger to ensure no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and select a new injection site.

-

Administration: Inject the solution smoothly and steadily.

-

Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.

Protocol 4: Oral Gavage

Oral gavage is a common method for oral administration, ensuring accurate dosing.

Materials:

-

Prepared dosing solution

-

Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Sterile syringes (1 mL)

-

Appropriate animal restraint device

Procedure:

-

Animal Preparation: Weigh the animal to determine the correct volume of the dosing solution.

-

Restraint: Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Needle Insertion: Gently insert the gavage needle into the side of the animal's mouth, advancing it along the roof of the mouth towards the esophagus.

-

Confirmation of Placement: Ensure the needle has entered the esophagus and not the trachea. The animal should not exhibit signs of respiratory distress.

-

Administration: Once the needle is correctly positioned, administer the solution slowly and smoothly.

-

Withdrawal and Monitoring: Carefully remove the gavage needle and return the animal to its cage. Observe the animal for any signs of discomfort or complications.

IV. Experimental Workflow and Controls

A well-designed experiment with appropriate controls is essential for the valid interpretation of results.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo administration of 5-Hydroxy-DL-tryptophan ethyl ester.

Essential Control Groups

-

Vehicle Control Group: This group receives the same volume of the vehicle used to dissolve the compound, administered via the same route. This is crucial to ensure that any observed effects are due to the compound itself and not the vehicle.

-

Positive Control Group (Optional but Recommended): In some experimental paradigms, a group treated with a known compound that produces the expected effect (e.g., an SSRI or 5-HTP itself) can be included to validate the experimental model.

V. Safety and Toxicology Considerations

While 5-HTP is generally considered safe, high doses can lead to adverse effects.[2] An excess of serotonin can result in "serotonin syndrome," characterized by symptoms such as tremors, agitation, and hyperthermia.[3] It is important to start with lower doses and carefully observe the animals for any signs of toxicity. If adverse effects are observed, the dosage should be adjusted accordingly.

VI. Conclusion

The in vivo administration of 5-Hydroxy-DL-tryptophan ethyl ester offers a promising avenue for investigating the role of serotonin in various physiological and pathological processes. By serving as a prodrug, it has the potential for enhanced CNS bioavailability. The protocols outlined in these application notes provide a detailed and scientifically grounded framework for conducting such studies. Adherence to these guidelines, including careful preparation of dosing solutions, appropriate administration techniques, and the use of essential control groups, will contribute to the generation of reliable and reproducible data.

References

- Wenhui, Z., et al. (2013). Synthesis of 5-Hydroxytryptophan. Chinese Journal of Pharmaceuticals, 44(1), 23-25.

-

MySkinRecipes. (n.d.). L-5-Hydroxytryptophan ethyl ester, HCl. Retrieved from [Link]

-

Bionity. (n.d.). 5-Hydroxytryptophan. Retrieved from [Link]

- Jacobsen, J. P. R., et al. (2019). Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept. Neuropsychopharmacology, 44(8), 1396–1404.

-

Scholars@Duke. (2019). Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept. Retrieved from [Link]

- Wu, L., et al. (2022). Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression. Frontiers in Microbiology, 13, 864571.

-

ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved from [Link]

- Elghozi, J. L., et al. (1981). In vivo release of 5-HT in the lateral ventricle of the rat: effects of 5-hydroxytryptophan and tryptophan. Brain Research, 223(2), 383-395.

-

Evecxia Therapeutics. (2016). SSRI Augmentation by 5-Hydroxytryptophan Slow Release: Mouse Pharmacodynamic Proof of Concept. Retrieved from [Link]

- Birdsall, T. C. (1998). 5-Hydroxytryptophan: A Clinically-Effective Serotonin Precursor.

-

DTIC. (n.d.). Pharmacotoxic Evaluation of Nine Vehicles Administered Intraperitoneally to Mice. Retrieved from [Link]

-

USP-NF. (n.d.). 5-Hydroxy-l-tryptophan. Retrieved from [Link]

- Gartside, S. E., et al. (1992). Effect of 5-hydroxy-L-tryptophan on the release of 5-HT in rat hypothalamus in vivo as measured by microdialysis. Neuropharmacology, 31(1), 9-15.

- Colpaert, F. C., & Janssen, P. A. (1983). The head-twitch response to intraperitoneal injection of 5-hydroxytryptophan in the rat: antagonist effects of purported 5-hydroxytryptamine antagonists and of pirenperone, an LSD antagonist. Neuropharmacology, 22(8), 993-1000.

-

ResearchGate. (2025, August 6). Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression. Retrieved from [Link]

-

UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

Sources

- 1. evecxia.com [evecxia.com]

- 2. altmedrev.com [altmedrev.com]

- 3. 5-Hydroxytryptophan [bionity.com]

- 4. Frontiers | Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression [frontiersin.org]

- 5. L-5-Hydroxytryptophan ethyl ester,HCl [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. usbio.net [usbio.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Effect of 5-hydroxy-L-tryptophan on the release of 5-HT in rat hypothalamus in vivo as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

Cell Culture Applications of 5-Hydroxy-DL-tryptophan Ethyl Ester: A Technical Guide

This guide provides a comprehensive overview and detailed protocols for the application of 5-Hydroxy-DL-tryptophan ethyl ester in cell culture. Designed for researchers, scientists, and drug development professionals, this document integrates technical data with practical insights to facilitate the effective use of this serotonin precursor in a variety of in vitro experimental models.

Introduction: The Rationale for an Esterified Precursor

5-Hydroxytryptophan (5-HTP) is the immediate precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[1]. Its ability to cross the blood-brain barrier, unlike serotonin itself, makes it a valuable tool in neuroscience research for modulating serotonin levels[2]. The ethyl ester derivative of 5-Hydroxy-DL-tryptophan is of particular interest for in vitro studies due to its increased lipophilicity. This chemical modification is designed to enhance its passage across the cell membrane, potentially leading to more efficient intracellular delivery and subsequent conversion to serotonin compared to its non-esterified counterpart. This guide will explore the practical applications of this enhanced bioavailability in a cell culture setting.

Core Applications in Cell Culture

The primary applications of 5-Hydroxy-DL-tryptophan ethyl ester in cell culture revolve around its role as a serotonin precursor. These applications include, but are not limited to:

-

Modulation of Serotonin Synthesis in Neuronal and Non-Neuronal Cells: Directly supplying cells with a membrane-permeable precursor to bypass the rate-limiting step of tryptophan hydroxylase in serotonin synthesis[1][2].

-

Studies of Neuronal Development and Plasticity: Investigating the role of serotonin in processes such as neurite outgrowth and synaptogenesis in primary neurons or iPSC-derived neuronal models[3][4].

-

Cancer Cell Biology: Exploring the effects of increased intracellular serotonin on the proliferation and viability of cancer cell lines, as has been investigated with 5-HTP[5].

-

Cytotoxicity and Cell Viability Assays: Determining the dose-dependent effects of the compound on various cell types to establish optimal working concentrations and potential off-target effects[6].

Preparing 5-Hydroxy-DL-tryptophan Ethyl Ester for Cell Culture

Proper preparation of the compound is critical for reproducible experimental outcomes. The following is a validated protocol for preparing a stock solution.

Protocol 1: Preparation of a 100 mM Stock Solution

Rationale: Creating a concentrated, sterile stock solution allows for accurate and convenient dilution into cell culture media while minimizing the volume of solvent added to the cells. The choice of solvent is critical to ensure solubility and minimize cytotoxicity. Based on the chemical properties of similar compounds, a sterile, polar solvent is recommended.

Materials:

-

5-Hydroxy-DL-tryptophan ethyl ester hydrochloride (powder form)[7]

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the desired amount of 5-Hydroxy-DL-tryptophan ethyl ester hydrochloride powder. For a 100 mM stock solution, this would be 28.47 mg per 1 mL of solvent (Molecular Weight: 284.71 g/mol )[7].

-

Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 100 mM concentration.

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, the stock can be stored at 4°C for up to one week.

Data Summary: Stock Solution Preparation

| Parameter | Recommendation |

| Compound | 5-Hydroxy-DL-tryptophan ethyl ester hydrochloride |

| Molecular Weight | 284.71 g/mol [7] |

| Solvent | Sterile DMSO |

| Stock Concentration | 100 mM |

| Storage (Aliquots) | -20°C (long-term), 4°C (short-term) |

Application in Neuronal Cell Culture: Modulating Serotonin and Neurite Outgrowth

A primary application of 5-Hydroxy-DL-tryptophan ethyl ester is in the study of serotonergic systems in neuronal cell models. The following protocol outlines a general procedure for treating cultured neurons and assessing the downstream effects on serotonin production and neuronal morphology.

Protocol 2: Treatment of Cultured Neurons and Analysis of Serotonin Production

Rationale: This protocol is designed to increase intracellular serotonin levels in a controlled manner. The enhanced cell permeability of the ethyl ester is expected to lead to a dose-dependent increase in intracellular serotonin. The subsequent analysis of serotonin levels provides a direct measure of the compound's efficacy as a precursor.

Materials:

-

Cultured neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium appropriate for the cell type

-

100 mM stock solution of 5-Hydroxy-DL-tryptophan ethyl ester

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Serotonin ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in appropriate culture vessels (e.g., 24-well plates) at a density that allows for optimal growth and treatment.

-

Cell Culture: Culture the cells under standard conditions (37°C, 5% CO2) until they reach the desired confluency or developmental stage for the experiment.

-

Preparation of Treatment Media: Prepare a series of working concentrations of 5-Hydroxy-DL-tryptophan ethyl ester by diluting the 100 mM stock solution into pre-warmed complete cell culture medium. A typical starting range for dose-response experiments is 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

-

Treatment: Carefully remove the existing culture medium from the cells and replace it with the prepared treatment media.

-

Incubation: Incubate the cells for a predetermined period. For serotonin synthesis, an incubation time of 24 to 48 hours is a common starting point.

-

Sample Collection:

-

Media: Collect the conditioned media from each well to measure extracellular serotonin.

-

Cell Lysate: Wash the cells once with cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice as per the buffer manufacturer's instructions. Collect the cell lysates for intracellular serotonin measurement.

-

-

Serotonin Quantification: Use a commercially available serotonin ELISA kit to measure the concentration of serotonin in the collected media and cell lysates. Follow the manufacturer's protocol precisely.

-

Data Analysis: Normalize the serotonin concentrations to the total protein content of the cell lysates. Plot the serotonin concentration as a function of the 5-Hydroxy-DL-tryptophan ethyl ester concentration to determine the dose-response relationship.

Expected Outcome: A dose-dependent increase in both intracellular and extracellular serotonin levels is expected with increasing concentrations of 5-Hydroxy-DL-tryptophan ethyl ester.

Diagram: Serotonin Synthesis Pathway

Caption: Intracellular conversion of 5-Hydroxy-DL-tryptophan ethyl ester to serotonin.

Assessing Cytotoxicity

It is crucial to determine the cytotoxic potential of 5-Hydroxy-DL-tryptophan ethyl ester in the specific cell line being used to ensure that observed effects are not due to cell death.

Protocol 3: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity can indicate cytotoxicity.

Materials:

-

Cells of interest seeded in a 96-well plate

-

Treatment media with a range of 5-Hydroxy-DL-tryptophan ethyl ester concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 of Protocol 2, seeding the cells in a 96-well plate. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative (vehicle) control.

-

Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells. Plot cell viability against the concentration of 5-Hydroxy-DL-tryptophan ethyl ester to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Summary: Example Cytotoxicity Data for 5-HTP (Parent Compound) in Prostate Cancer Cells

| Cell Line | IC50 of 5-HTP (mg/mL) |

| PC3 | 95.23[5] |

| Du-145 | 108.58[5] |

Note: This data is for the non-esterified 5-HTP and serves as a starting reference. The cytotoxicity of the ethyl ester derivative should be independently determined for each cell line.

Diagram: Experimental Workflow for Cytotoxicity and Serotonin Analysis

Caption: Workflow for assessing the effects of 5-Hydroxy-DL-tryptophan ethyl ester.

Conclusion and Future Directions

5-Hydroxy-DL-tryptophan ethyl ester is a valuable tool for the in vitro study of serotonergic systems. Its enhanced cell permeability offers a potential advantage over the non-esterified form for efficiently increasing intracellular serotonin levels. The protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of serotonin in various biological processes. Future studies could focus on comparative analyses of the uptake and metabolic conversion of 5-HTP and its ethyl ester derivative in different cell types, as well as exploring its effects on gene expression and signaling pathways downstream of serotonin receptors.

References

- Determination of the potential of 5-Hydroxy-L-tryptophan and L-tryptophan as therapeutic agents for prost

- Preparing Stock Solutions - PhytoTech Labs. (URL not available)

- Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum - eScholarship.org. (URL not available)

-

5-Hydroxy-L-tryptophan ethyl ester hydrochloride - Chem-Impex. [Link]

-